molecular formula C14H11BrN2O3S B486511 1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 723744-71-6

1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B486511
CAS No.: 723744-71-6
M. Wt: 367.22g/mol
InChI Key: YJIUGRTWINVZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonylbenzimidazole is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-methoxyphenyl)sulfonylbenzimidazole is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . This core is substituted with a sulfonyl group attached to a 4-bromo-3-methoxyphenyl moiety .

Future Directions

Benzimidazole derivatives, including 1-(4-Bromo-3-methoxyphenyl)sulfonylbenzimidazole, have shown promise as potential anticancer therapeutics . As such, they represent an exciting area for future research, particularly in the development of new entities targeting malignant cells . The focus on improving treatment efficacy and survival rate of cancer patients has led to the search for new classes of anticancer drugs . Personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-20-14-8-10(6-7-11(14)15)21(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUGRTWINVZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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